

In-Depth Technical Guide: Photophysical Properties of DPP Red 264

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Red 264	
Cat. No.:	B1384101	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 264, a member of the diketopyrrolopyrrole (DPP) family of high-performance pigments, is increasingly gaining attention in biomedical research due to its exceptional photostability, strong absorption in the visible spectrum, and potential for fluorescence. This technical guide provides a comprehensive overview of the core photophysical properties of DPP Red 264, alongside detailed experimental protocols for their characterization. The robust nature of the DPP chromophore makes it an attractive scaffold for the development of novel fluorescent probes and photosensitizers for applications in diagnostics and therapy.

Core Photophysical Properties

DPP Red 264, chemically known as 3,6-di(biphenyl-4-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, exhibits a characteristic bluish-red hue. Its photophysical properties are dictated by the electron-deficient DPP core flanked by biphenyl groups, which extend the π -conjugated system.[1][2] While specific quantitative data for **Pigment Red 264** is not extensively reported in publicly available literature, data from closely related DPP derivatives provide valuable insights into its expected photophysical behavior. The following table summarizes typical photophysical parameters for biphenyl-substituted DPP derivatives.

Table 1: Photophysical Properties of Biphenyl-Substituted DPP Derivatives



Parameter	Value	Solvent/Condition	Reference
Absorption Maximum (λmax)	~476 - 580 nm	Dichloromethane, Chloroform	[3][4]
Emission Maximum (λem)	~515 - 646 nm	Dichloromethane, Chloroform	[4][5]
Molar Extinction Coefficient (ε)	~76,000 M-1cm-1	Not Specified	[6]
Fluorescence Quantum Yield (ΦF)	0.15 - 0.88	Chloroform, DMF	[7]
Fluorescence Lifetime (τ)	< 2 ns	Chloroform	[4]

Note: The data presented are for structurally similar biphenyl-substituted DPP derivatives and should be considered as representative values. Actual values for **Pigment Red 264** may vary depending on the specific experimental conditions, including solvent, concentration, and aggregation state.

Experimental Protocols

Accurate characterization of the photophysical properties of DPP Red 264 is crucial for its application in a research setting. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of DPP Red 264 to determine its maximum absorption wavelength (λ max) and molar extinction coefficient (ϵ).

Materials:

- DPP Red 264
- Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or DMSO)
- UV-Vis spectrophotometer

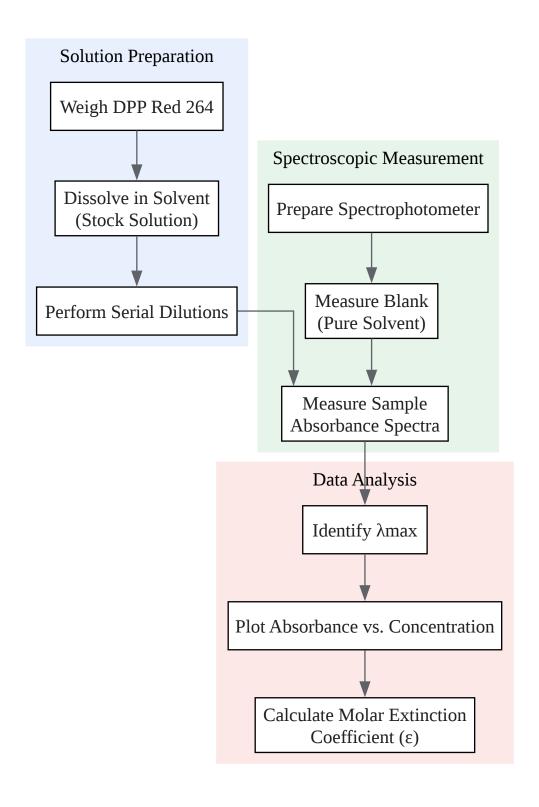


- · Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of DPP Red 264 and dissolve it
 in a known volume of the chosen solvent to prepare a stock solution of known concentration
 (e.g., 1 mM). Sonication may be required to aid dissolution.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 μ M.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
- Sample Measurement: Record the absorption spectra for each of the diluted solutions.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax).
 - Using the Beer-Lambert law (A = ε cl), plot absorbance at λ max versus concentration.
 - The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear
 plot (Slope = εl, where I is the path length of the cuvette, typically 1 cm).





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Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy



This protocol describes the measurement of the fluorescence emission spectrum of DPP Red 264 to determine its maximum emission wavelength (λ em).

Materials:

- Dilute solutions of DPP Red 264 (from UV-Vis experiment, ensuring absorbance at excitation wavelength is < 0.1)
- Fluorescence spectrophotometer
- Quartz fluorescence cuvettes (1 cm path length)

Procedure:

- Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Set the
 excitation wavelength to the λmax determined from the absorption spectrum.
- Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
- Sample Measurement: Record the fluorescence emission spectrum of each diluted DPP Red 264 solution. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., if λex = 550 nm, scan from 560 nm to 800 nm).
- Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.

Materials:

DPP Red 264 solutions of varying concentrations (as prepared for UV-Vis)



- A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
- UV-Vis spectrophotometer
- Fluorescence spectrophotometer

Procedure:

- Standard and Sample Preparation: Prepare a series of dilutions of both the DPP Red 264 and the fluorescent standard in the same solvent.
- Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
- Data Analysis:
 - Integrate the area under the emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus absorbance for both the DPP Red 264 and the standard.
 - The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Materials:



- Dilute solution of DPP Red 264
- TCSPC instrument equipped with a pulsed laser source (e.g., a picosecond diode laser) and a single-photon detector.

Procedure:

- Instrument Setup: Set the excitation wavelength of the pulsed laser to the λmax of DPP Red
 264.
- Instrument Response Function (IRF) Measurement: Measure the instrument response function by recording the scatter from a non-fluorescent colloidal solution (e.g., a dilute solution of non-dairy creamer or Ludox).
- Sample Measurement: Record the fluorescence decay of the DPP Red 264 solution.
- Data Analysis:
 - Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay curve.
 - Fit the decay curve with an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).

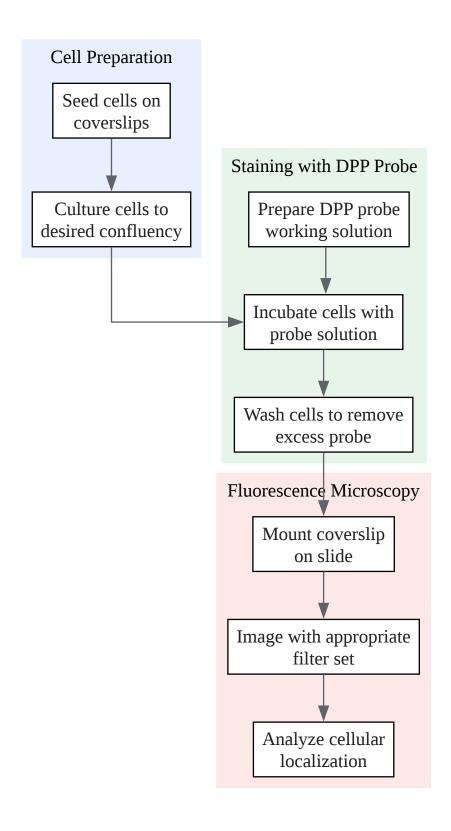
Applications in Drug Development and Research

The favorable photophysical properties of DPP derivatives make them promising candidates for various biomedical applications. Their strong absorption and emission in the visible to near-infrared (NIR) region are particularly advantageous for biological imaging, as this spectral window minimizes autofluorescence from biological tissues and allows for deeper tissue penetration.[8][9]

Bioimaging

DPP-based fluorescent probes can be designed to target specific cellular organelles or to sense biologically relevant analytes.[5][10] For instance, by functionalizing the DPP core with specific targeting moieties, probes can be directed to the mitochondria or lysosomes, enabling the visualization of these organelles in live cells.





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General workflow for cellular imaging with a DPP-based fluorescent probe.



Photodynamic Therapy (PDT)

DPP derivatives can also act as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength, the photosensitizer can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[11][12] These ROS are highly cytotoxic and can induce cell death in targeted cancer cells. The process involves the photosensitizer transitioning from its ground state (S0) to an excited singlet state (S1) upon light absorption. It can then undergo intersystem crossing to a longer-lived triplet state (T1), which has sufficient energy to convert triplet oxygen (3O2) to the highly reactive singlet oxygen (1O2).



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Signaling pathway of DPP-mediated photodynamic therapy.

Conclusion

DPP Red 264 and its derivatives represent a class of robust organic pigments with significant potential for advanced applications in biomedical research and drug development. Their excellent photostability and strong light absorption, coupled with the potential for bright fluorescence, make them highly versatile molecular scaffolds. While a more detailed characterization of the parent **Pigment Red 264** is warranted, the exploration of functionalized DPP derivatives continues to yield promising tools for cellular imaging and photodynamic therapy. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel photophysical agents.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Photophysical Properties of DPP Red 264]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384101#photophysical-properties-of-dpp-red-264]

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